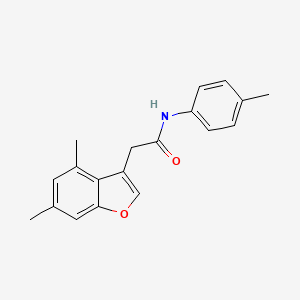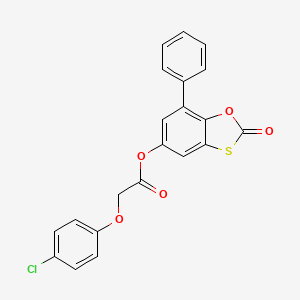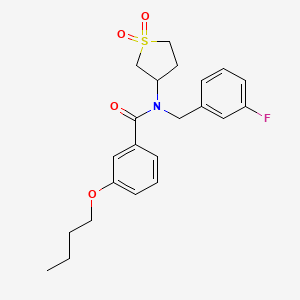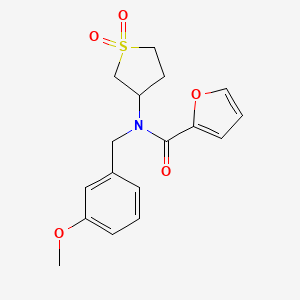
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted benzene rings. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the phenyl and trimethoxyphenyl groups.
Oxidation: reactions to form the oxo group at the 8-position.
Amidation: reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group.
Reduction: Reduction reactions may target the oxo group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the phenyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids, given the structural similarity to naturally occurring purines.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may offer advantages in binding affinity and selectivity.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide: Lacks the dihydro group.
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxylic acid: Contains a carboxylic acid group instead of carboxamide.
Uniqueness
The presence of the dihydro group and the specific arrangement of functional groups in 8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide makes it unique
Properties
Molecular Formula |
C21H19N5O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-9-11(10-14(30-2)17(13)31-3)19-23-15(18(22)27)16-20(25-19)26(21(28)24-16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
InChI Key |
SHXCIRLITLZCKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11418540.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11418546.png)

![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11418561.png)
![5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11418568.png)

![1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid](/img/structure/B11418573.png)
![Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11418580.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11418597.png)

![5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11418610.png)
![8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11418616.png)


